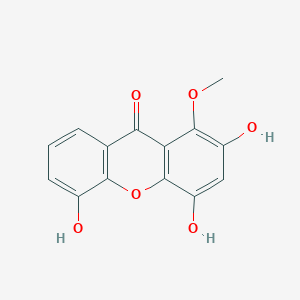
BR-Xanthone B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BR-Xanthone b belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits and purple mangosteen. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of xanthones.
科学研究应用
Anticancer Applications
BR-Xanthone B exhibits significant anticancer properties, making it a candidate for cancer treatment research. The mechanism of action involves several pathways, including apoptosis induction and inhibition of cell proliferation.
- Mechanism of Action : Xanthones, including this compound, have been shown to activate caspases and inhibit topoisomerases, which are crucial for cancer cell survival and proliferation. Studies indicate that these compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
-
Case Studies :
- In a study involving murine mammary adenocarcinoma (BJMC3879), this compound demonstrated a marked reduction in tumor volume and lung metastasis when administered at a dosage of 20 mg/kg/day .
- Another study highlighted the efficacy of xanthones against human cancer cell lines, where compounds showed IC50 values ranging from 3.76 to 14.2 µM, indicating potent anticancer activity .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various pathogens.
- Antifungal Activity : Recent studies have reported that xanthone derivatives exhibit strong antifungal activity against resistant strains of Candida albicans. This compound's mechanism involves targeting yeast topoisomerase II, which is critical for fungal survival .
- Bacterial Inhibition : The compound has demonstrated effectiveness against a range of bacterial strains, with studies indicating that it can inhibit bacterial growth through disruption of cell wall synthesis and function .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is significant in the context of chronic inflammatory diseases.
- Mechanism : Xanthones have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammation .
- Research Findings : In vitro studies have indicated that this compound can reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .
Antioxidant Effects
This compound possesses strong antioxidant properties, contributing to its therapeutic potential.
- Mechanism : The compound acts as a free radical scavenger, protecting cells from oxidative stress-induced damage. This is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders .
- Case Studies : Research has shown that this compound can significantly reduce lipid peroxidation and enhance the antioxidant defense system in animal models subjected to oxidative stress .
Summary Table of Applications
属性
CAS 编号 |
115713-07-0 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC 名称 |
2,4,5-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-8(16)5-9(17)14-10(13)11(18)6-3-2-4-7(15)12(6)20-14/h2-5,15-17H,1H3 |
InChI 键 |
POWRXIZFZXGLOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
规范 SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
熔点 |
308-310°C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















